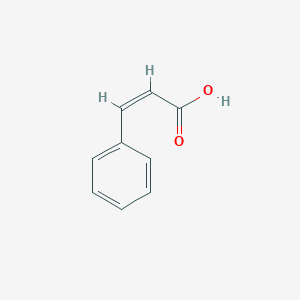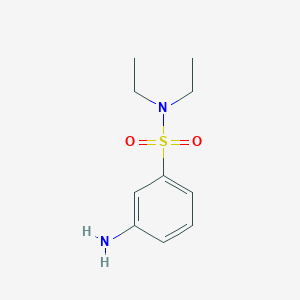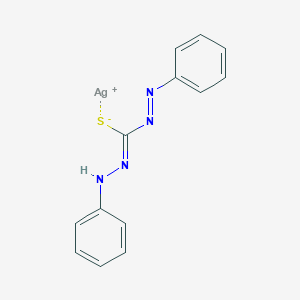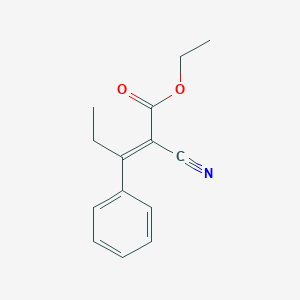
ethyl (E)-2-cyano-3-phenylpent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-2-cyano-3-phenylpent-2-enoate, also known as ethyl cyano(cinnamoyl)acetate or ethyl cinnamoyl cyanoacetate, is a chemical compound that is widely used in scientific research. It is a yellowish liquid that has a fruity odor and is soluble in organic solvents such as ethanol, acetone, and chloroform. Ethyl (E)-2-cyano-3-phenylpent-2-enoate has several applications in the field of chemistry, biochemistry, and pharmacology due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ethyl (E)-2-cyano-3-phenylpent-2-enoate (E)-2-cyano-3-phenylpent-2-enoate is not fully understood. However, it is known to act as a Michael acceptor, which can react with nucleophiles such as thiols, amines, and alcohols. This property makes it a useful reagent in the synthesis of various organic compounds.
Biochemische Und Physiologische Effekte
Ethyl (E)-2-cyano-3-phenylpent-2-enoate has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It also has antifungal and antibacterial properties. Ethyl (E)-2-cyano-3-phenylpent-2-enoate has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl (E)-2-cyano-3-phenylpent-2-enoate (E)-2-cyano-3-phenylpent-2-enoate in lab experiments include its high reactivity, low toxicity, and ease of synthesis. However, the limitations include its sensitivity to air and moisture, which can lead to decomposition and a decrease in reactivity.
Zukünftige Richtungen
There are several future directions for the use of ethyl (E)-2-cyano-3-phenylpent-2-enoate (E)-2-cyano-3-phenylpent-2-enoate in scientific research. One potential application is in the development of new drugs for the treatment of cancer and infectious diseases. Ethyl (E)-2-cyano-3-phenylpent-2-enoate could also be used as a reagent in the synthesis of new liquid crystals with improved properties. Additionally, the development of new synthetic methods for the preparation of ethyl (E)-2-cyano-3-phenylpent-2-enoate (E)-2-cyano-3-phenylpent-2-enoate could lead to the discovery of new compounds with unique properties and potential applications in various fields.
Synthesemethoden
Ethyl (E)-2-cyano-3-phenylpent-2-enoate can be synthesized using several methods. The most common method is the Knoevenagel condensation reaction between ethyl (E)-2-cyano-3-phenylpent-2-enoate cyanoacetate and cinnamaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place under reflux conditions and yields ethyl (E)-2-cyano-3-phenylpent-2-enoate (E)-2-cyano-3-phenylpent-2-enoate as the major product.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-2-cyano-3-phenylpent-2-enoate has several applications in scientific research. It is used as a starting material for the synthesis of various organic compounds such as pyrazoles, pyrimidines, and quinolines. It is also used as a reagent in the synthesis of chiral compounds and in the preparation of liquid crystals. Ethyl (E)-2-cyano-3-phenylpent-2-enoate is also used as a precursor for the synthesis of indole derivatives, which have potential applications in the field of medicine.
Eigenschaften
CAS-Nummer |
14442-48-9 |
|---|---|
Produktname |
ethyl (E)-2-cyano-3-phenylpent-2-enoate |
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
ethyl (E)-2-cyano-3-phenylpent-2-enoate |
InChI |
InChI=1S/C14H15NO2/c1-3-12(11-8-6-5-7-9-11)13(10-15)14(16)17-4-2/h5-9H,3-4H2,1-2H3/b13-12+ |
InChI-Schlüssel |
LYBDDDYNWSIADW-OUKQBFOZSA-N |
Isomerische SMILES |
CC/C(=C(/C#N)\C(=O)OCC)/C1=CC=CC=C1 |
SMILES |
CCC(=C(C#N)C(=O)OCC)C1=CC=CC=C1 |
Kanonische SMILES |
CCC(=C(C#N)C(=O)OCC)C1=CC=CC=C1 |
Synonyme |
ethyl (Z)-2-cyano-3-phenyl-pent-2-enoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



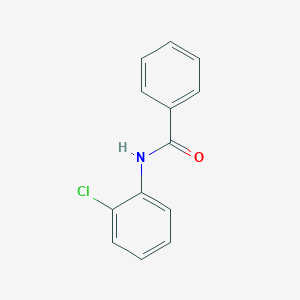
![Benzo[G]chrysene](/img/structure/B86070.png)


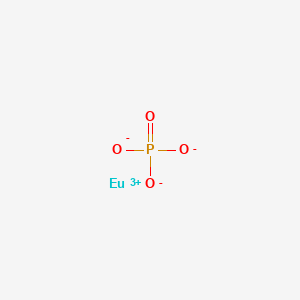
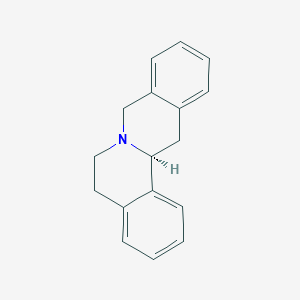

![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)
